N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound . It is part of a class of compounds known as triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, antitubercular, and anti-HIV activities .
Synthesis Analysis
The synthesis of such compounds often involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material, a triazoloquinazoline, can be synthesized from anthranilic acid . The reaction conditions can be optimized to increase yield .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the types of bonds present in the molecule, while NMR spectroscopy can provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve several steps. For example, one possible reaction pathway involves the opening of the triazole cycle by cleavage of the N4-C5 bond, rotation of the triazole cycle, and closure of the cycle by forming a new N4-C5 bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry, while its molecular weight can be determined using mass spectrometry .Scientific Research Applications
- Biological Activities : The compound’s bridge-headed nitrogen atom makes it a valuable scaffold for designing bioactive molecules. It has been investigated for its role as:
- RORγt Inverse Agonists : These compounds modulate immune responses and may have implications in autoimmune diseases .
- PHD-1 Inhibitors : PHD-1 inhibitors are relevant in treating conditions related to hypoxia and tissue oxygen levels .
- JAK1 and JAK2 Inhibitors : Janus kinase (JAK) inhibitors are promising for autoimmune disorders and certain cancers .
- Cardiovascular Disorders : The compound’s pharmacological properties may be useful in cardiovascular drug development .
- Type 2 Diabetes : Investigating its effects on glucose metabolism and insulin signaling pathways could be beneficial .
- Hyperproliferative Disorders : The compound’s anti-proliferative activity may find applications in cancer therapy .
- Functional Materials : The compound’s unique structure could contribute to the development of functional materials, such as sensors, catalysts, or optoelectronic devices .
- The synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions is a catalyst-free, additive-free, and eco-friendly method . It minimizes solvent use, enhances reaction rates, and reduces overall process costs .
- Crystallographic studies can provide insights into the compound’s three-dimensional arrangement, aiding in drug design and optimization .
Medicinal Chemistry and Drug Development
Material Sciences
Green Chemistry
Structural Investigation
Antimicrobial Properties
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(16-9-4-3-5-10-16)29-24(25-15)27-22(28-29)19-13-8-14-32-19/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZNLWXEBRDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.